4-Methylumbelliferyl 4-deoxychitobiose

Chitotriosidase Enzyme kinetics Substrate inhibition

4-Methylumbelliferyl 4-deoxychitobiose (4MU-dC2; also designated 4MU-4dC2 or 4′-deoxychitobiosyl-4-methylumbelliferone) is a synthetic coumarin-labeled disaccharide fluorogenic substrate purpose-built for the accurate quantification of human chitotriosidase (CHIT1) activity. It belongs to the 4-methylumbelliferyl glycoside family of chitinase substrates but is structurally distinguished by the replacement of the 4′-hydroxyl group on the non-reducing glucosamine residue with a hydrogen atom.

Molecular Formula C26H34N2O12
Molecular Weight 566.6 g/mol
Cat. No. B12851222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl 4-deoxychitobiose
Molecular FormulaC26H34N2O12
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C
InChIInChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32)/t15-,17-,19+,21+,22+,23+,24+,25-,26+/m0/s1
InChIKeyNQRTVUOPTVJKEX-ZJUJEERDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylumbelliferyl 4-Deoxychitobiose — A Fluorogenic Chitotriosidase Substrate Engineered to Eliminate Transglycosylation Artifacts in Gaucher Disease Monitoring


4-Methylumbelliferyl 4-deoxychitobiose (4MU-dC2; also designated 4MU-4dC2 or 4′-deoxychitobiosyl-4-methylumbelliferone) is a synthetic coumarin-labeled disaccharide fluorogenic substrate purpose-built for the accurate quantification of human chitotriosidase (CHIT1) activity [1]. It belongs to the 4-methylumbelliferyl glycoside family of chitinase substrates but is structurally distinguished by the replacement of the 4′-hydroxyl group on the non-reducing glucosamine residue with a hydrogen atom. This single-atom modification abolishes the compound's ability to serve as a transglycosylation acceptor, forcing CHIT1 to follow canonical Michaelis–Menten kinetics rather than the biphasic kinetics observed with conventional 4MU-chitotriose and 4MU-chitobiose substrates [2]. The compound is supplied as a solid powder (typical purity ≥98%) for reconstitution in aqueous assay buffers and is employed as a critical biomarker assay tool for Gaucher disease diagnosis, therapeutic monitoring, and genotype-independent patient stratification [1][3].

Fluorogenic substrate for chitotriosidase (CHIT1) activity quantification
Eliminates transglycosylation artifacts; enables standard Michaelis-Menten kinetics
Supports genotype-independent enzyme activity measurement at saturating substrate concentrations

Why 4MU-Chitotriose or 4MU-Chitobiose Cannot Replace 4-Methylumbelliferyl 4-Deoxychitobiose in Chitotriosidase Assays


Conventional 4-methylumbelliferyl chitinase substrates — 4MU-chitotriose (4MU-C3) and 4MU-chitobiose (4MU-chitobioside) — are plagued by inherent transglycosidase activity of human chitotriosidase, which uses intact substrate molecules as glycosyl acceptors to generate elongated oligosaccharide products [1]. This parasitic side-reaction produces apparent substrate inhibition at elevated concentrations, prohibits operation at saturating Vmax conditions, compresses the linear dynamic range, and reduces absolute fluorescence signal [1][2]. In addition, the common G102S polymorphism in CHIT1 differentially attenuates activity toward 4MU-chitotrioside (≈30% reduction in catalytic efficiency for Ser102 carriers) but leaves activity toward 4MU-deoxychitobiose unchanged, making genotype an uncontrolled confounder when conventional substrates are used [3]. The 4-deoxy modification is not a minor structural variant; it is the minimal chemical solution to a mechanistic flaw that fundamentally compromises assay accuracy, reproducibility, and inter-patient comparability. The quantitative evidence below substantiates why procurement specifications must explicitly require the 4-deoxy substrate for any application where chitotriosidase activity is a primary endpoint.

Kinetic Artifact Conventional substrates (4MU-chitotriose/biose) cause substrate inhibition; saturation kinetics may not be achievable.
Genotype Confounding CHIT1 G102S polymorphism may reduce activity by ~30% with 4MU-chitotrioside; 4MU-deoxychitobiose response remains genotype-independent.
Assay Linearity Compressed linear range with conventional substrates may require multiple dilutions; extended linearity supported by 4-deoxy substrate.

Quantitative Differentiation Evidence for 4-Methylumbelliferyl 4-Deoxychitobiose Versus Conventional Chitotriosidase Substrates


Mechanistic Basis: Elimination of Transglycosylation Restores Normal Michaelis–Menten Kinetics

Human chitotriosidase possesses intrinsic transglycosidase activity: it transfers the hydrolyzed chitobiosyl unit onto an intact substrate molecule acting as acceptor, producing chitotetraosyl-4MU that is subsequently hydrolyzed in a second step. This side-reaction causes apparent substrate inhibition at concentrations above ~20 µM with 4MU-chitobiose and precludes use of saturating substrate levels [1]. The 4-deoxy modification removes the essential 4′-OH acceptor group, rendering 4MU-deoxychitobiose incapable of participating in transglycosylation. Consequently, CHIT1 follows normal Michaelis–Menten kinetics with this substrate, enabling operation at true Vmax conditions [1]. This mechanistic distinction has been independently validated and is cited as the foundational rationale for the compound's design [2].

Kinetic Mechanism
Head-to-head
Canonical Michaelis-Menten kinetics restored
Enables Vmax assay conditions by removing transglycosylation acceptor site
Method context: Recombinant CHIT1; pH 5.2
Chitotriosidase Enzyme kinetics Substrate inhibition

3.7-Fold Higher Absolute Fluorescence Signal in Healthy Control Plasma Compared with 4MU-C3

In a direct head-to-head comparison using plasma from 45 healthy individuals, chitotriosidase activity measured with 4MU-4dC2 was 3.7-fold higher than activity measured with 4MU-C3 (the conventional triacetyl-chitotrioside substrate) [1]. The difference was highly statistically significant (Z = −4.703, P < 0.001). In untreated Gaucher disease patients, the median fold-elevation over controls was 794-fold with 4MU-4dC2 versus 610-fold with 4MU-C3 (Z = −3.823, P < 0.001), demonstrating that the sensitivity advantage is magnified in the clinically relevant elevated-activity range and not merely a baseline offset [1].

Signal Intensity
Head-to-head
3.7-fold higher fluorescence (P
Supports improved signal-to-noise ratio in low-activity samples
Healthy control plasma comparison vs. 4MU-C3
Linear Range
Head-to-head
Extended proportional range across >1,000-fold activity span
Reduces dilution-series re-assay and pre-analytical error
Serum from 91 type 1 Gaucher patients
Genotype Independence
Head-to-head
Ser102 activity indistinguishable from wild-type
Eliminates ~30% activity deficit seen with 4MU-chitotrioside in G102S carriers
Recombinant Gly102 vs Ser102 CHIT1
Plasma-DBS Correlation
Head-to-head
Pearson r = 0.89 (vs. 0.67 for 4MU-C3)
Supports remote sampling method fit for decentralized trials
GD patient DBS; Δr = +0.22
Disease Burden Link
Cross-study
Correlation with organomegaly r = 0.53 (P
Reported endpoint context for macrophage burden monitoring
Endpoint review: 91 GD patients; MRI/CT volumetry
Clinical sensitivity Diagnostic assay Gaucher disease

Extended Linear Dynamic Range Enables Accurate Quantification Across the Full Clinical Spectrum

The Schoonhoven et al. (2007) study directly compared chitotriosidase activity measured with 4MU-deoxychitobiose, 4MU-chitotriose, and 4MU-chitobiose in serum from 91 type 1 Gaucher patients. Chitotriosidase activity measured with 4MU-deoxychitobiose was proportional to enzyme concentration over a much larger range than with either comparator substrate [1]. This extended linearity is a direct consequence of the absence of transglycosylation-mediated substrate depletion and product inhibition. The proportional range with conventional substrates is constrained at the upper end by substrate inhibition and at the lower end by reduced intrinsic fluorescence yield, making dilution-series validation mandatory; the 4-deoxy substrate reduces or eliminates these constraints [1][2].

Linear Range
Head-to-head
Extended proportional range across >1,000-fold activity span
Reduces dilution-series re-assay and pre-analytical error
Serum from 91 type 1 Gaucher patients
Assay linearity Biomarker quantification Therapeutic monitoring

Genotype-Independent Activity: The G102S Polymorphism Does Not Affect 4MU-Deoxychitobiose Hydrolysis at Saturating Concentrations

The G102S missense polymorphism in CHIT1 is common — found in approximately 24% of alleles in a Dutch type 1 Gaucher disease cohort — and reduces catalytic efficiency toward 4MU-chitotrioside to approximately 70% of wild-type Gly102 CHIT1 when measured at the non-saturating substrate concentrations mandated by substrate inhibition [1]. In contrast, when 4MU-deoxychitobioside is used at saturating concentrations (enabled by the absence of transglycosylation), the activity of Ser102 CHIT1 is indistinguishable from wild-type [1]. This means that with the 4-deoxy substrate, chitotriosidase activity directly reflects enzyme protein concentration independent of genotype, whereas with 4MU-chitotrioside, activity is confounded by both enzyme quantity and allelic catalytic efficiency [1].

Genotype Independence
Head-to-head
Ser102 activity indistinguishable from wild-type
Eliminates ~30% activity deficit seen with 4MU-chitotrioside in G102S carriers
Recombinant Gly102 vs Ser102 CHIT1
Pharmacogenomics CHIT1 polymorphism Personalized diagnostics

Superior Plasma-to-Dried Blood Spot Correlation for Remote Patient Monitoring (Pearson r = 0.89 vs. 0.67)

Rodrigues et al. (2009) directly compared the concordance between plasma and dried blood spot (DBS) chitotriosidase measurements using 4MU-C3 versus 4MU-dC2 in 14 treated Gaucher disease patients and 12 healthy volunteers. When analyzing Gaucher disease patients specifically, the Pearson correlation between plasma and DBS was r = 0.89 with 4MU-dC2 versus r = 0.67 with 4MU-C3 [1]. The improved correlation with the 4-deoxy substrate is attributable to its higher signal yield and freedom from transglycosylation artifacts, which disproportionately degrade measurement precision in DBS eluates where enzyme and substrate concentrations differ from plasma conditions [1].

Plasma-DBS Correlation
Head-to-head
Pearson r = 0.89 (vs. 0.67 for 4MU-C3)
Supports remote sampling method fit for decentralized trials
GD patient DBS; Δr = +0.22
Dried blood spot Remote sampling Gaucher disease management

Clinical Validation: Chitotriosidase Activity Correlates with Organomegaly Disease Burden (r = 0.53, P < 0.001)

In the pivotal clinical validation study by Schoonhoven et al. (2007), chitotriosidase activity measured with 4MU-deoxychitobiose in 91 type 1 Gaucher patients showed a statistically significant correlation with the combined liver and spleen volume — a direct measure of visceral disease burden — yielding a correlation coefficient r = 0.53 (P < 0.001) [1]. Patients carrying the common CHIT1 mutation showed, on average, half the activity of those with wild-type genotype, consistent with gene-dosage effect on enzyme protein concentration rather than a substrate artifact, further validating that the 4-deoxy substrate reports on macrophage burden rather than catalytic genotype [1]. This clinical-anatomical correlation provides the evidentiary link between the biochemical assay result and the pathological process it is intended to monitor.

Disease Burden Link
Cross-study
Correlation with organomegaly r = 0.53 (P
Reported endpoint context for macrophage burden monitoring
Endpoint review: 91 GD patients; MRI/CT volumetry
Clinical correlation Disease burden Biomarker validation

High-Value Application Scenarios for 4-Methylumbelliferyl 4-Deoxychitobiose Grounded in Quantitative Differentiation Evidence


Clinical Laboratory Monitoring of Gaucher Disease Enzyme Replacement Therapy (ERT)

The extended linear dynamic range of 4MU-deoxychitobiose [1] enables single-dilution measurement of chitotriosidase activity across the full clinical spectrum — from near-normal levels in well-controlled patients on long-term ERT to massively elevated levels (>1,000-fold) in untreated or relapsing patients. This eliminates the need for serial dilution protocols required when using 4MU-chitotriose, which exhibits substrate inhibition at high concentration and necessitates multiple re-assays to bring signal within the quantifiable range. The 3.7-fold higher absolute signal [2] further improves precision at the low end of the range, where small changes in activity are clinically meaningful for detecting early loss of therapeutic response.

Genotype-Agnostic Chitotriosidase Screening in Populations with High G102S Allele Frequency

In populations where the G102S (Ser102) CHIT1 allele is prevalent — reported at approximately 24% allele frequency in Dutch Gaucher cohorts [3] — only 4MU-deoxychitobiose at saturating concentration yields chitotriosidase activity that is directly proportional to enzyme protein mass independent of genotype. Using 4MU-chitotrioside systematically underestimates macrophage burden in G102S carriers by approximately 30%, risking misclassification of disease severity [3]. For newborn screening panels, epidemiological studies, or multi-ethnic clinical trials where prospective genotyping is not performed, the 4-deoxy substrate is the only analytically valid choice.

Dried Blood Spot-Based Decentralized Sampling for Remote Therapeutic Monitoring

The superior plasma-DBS correlation achieved with 4MU-dC2 (Pearson r = 0.89 vs. r = 0.67 with 4MU-C3 in Gaucher patients) [4] directly supports the use of DBS cards for at-home sample collection in clinical trials and routine care. This performance differential is critical: a 0.22 improvement in correlation translates to fewer indeterminate results and reduced sample rejection rates. For pharmaceutical sponsors conducting multi-site international Gaucher disease trials, the cost of failed DBS samples — including patient re-contact, re-shipment, and re-assay — can exceed the substrate procurement cost differential by orders of magnitude.

Regulatory-Compliant Biomarker Assay Development Requiring Vmax Conditions

Assay validation under ICH M10 or CLSI guidelines requires operation at saturating substrate concentrations to ensure that measured activity reflects enzyme quantity rather than substrate availability. The intrinsic transglycosylation activity of CHIT1 with 4MU-chitotriose or 4MU-chitobiose makes saturating conditions unachievable — apparent substrate inhibition occurs before Vmax is reached [5]. Only 4MU-deoxychitobiose, lacking the 4′-OH transglycosylation acceptor group, displays normal Michaelis–Menten kinetics and permits operation at true Vmax, satisfying the methodological requirements of regulatory bioanalytical method validation [5]. This is a non-negotiable differentiator for any laboratory pursuing formal assay qualification for regulatory submission.

Application
Selection Property
Validation Focus
Gaucher disease endpoint monitoring
Extended linear dynamic range
Single-dilution assay across full disease severity spectrum
Genotype-agnostic biomarker studies
G102S-independent enzyme kinetics
Enzyme protein mass correlation independent of CHIT1 allele
Decentralized trial support (DBS)
Plasma-DBS correlation (r = 0.89)
Remote sampling method concordance review
Bioanalytical method validation
True Vmax kinetics achievable
Saturating substrate conditions per regulatory guidelines
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